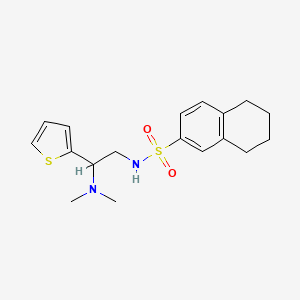

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h5,8-12,17,19H,3-4,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHUTLCQEYPFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the dimethylamino and thiophene groups may enhance its biological activity by influencing solubility and receptor interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, tetrahydronaphthalene derivatives have been documented to possess cytotoxic effects against various cancer cell lines. A study reported that certain naphthalene derivatives demonstrated potent activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Similar Compounds

Antimicrobial Activity

Similar sulfonamide compounds have shown antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have suggested that the compound could exhibit antibacterial activity against various pathogens, though specific data on this compound is limited.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism often involves modulation of signaling pathways related to inflammation .

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for cellular processes, particularly in microbial metabolism.

- Receptor Interaction : The dimethylamino group can facilitate binding to various receptors, potentially enhancing therapeutic effects.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxicity of related Mannich bases showed promising results where various derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The most effective compounds had IC50 values in the low micromolar range, indicating strong potential for therapeutic development .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could effectively inhibit bacterial growth at varying concentrations .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. The compound is structurally related to known topoisomerase inhibitors, which are critical in cancer treatment due to their ability to interfere with DNA replication. For instance, compounds derived from tetrahydronaphthalene structures have been shown to inhibit topoisomerase II, leading to the suppression of tumor cell proliferation. This mechanism is particularly relevant for treating various malignancies, including lung cancer and other solid tumors .

Neuropharmacological Effects

The presence of a dimethylamino group suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could position the compound as a candidate for treating neurological disorders such as depression or anxiety .

Antimicrobial Properties

Preliminary studies indicate that sulfonamide derivatives exhibit antimicrobial activity. The sulfonamide moiety can enhance the compound's ability to inhibit bacterial growth, making it a candidate for further development in antibiotic therapies .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for various substitution patterns that can lead to the creation of novel pharmacophores with enhanced biological activities. For example, the synthesis of polysubstituted tetrahydronaphthalene derivatives has been reported to yield compounds with improved efficacy against specific cancer cell lines .

Chiral Catalysis

This compound can be utilized in chiral catalytic processes due to its asymmetric centers. Research has demonstrated that tetrahydronaphthalene derivatives can act as ligands in asymmetric synthesis, facilitating the production of chiral compounds essential in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Heterocyclic Substituents

N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide ()

- Structural Differences : Replaces the thiophen-2-yl group with a thiazolo[5,4-b]pyridinyl moiety and introduces a methyl group on the phenyl ring.

- However, the absence of a dimethylamino group reduces basicity compared to the target compound .

N-(2-(2-(Pyridin-3-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (, Entry 12)

- Structural Differences : Substitutes the thiophen-2-yl group with a pyridinyl-thiazole system.

- However, the lack of a dimethylamino group may reduce membrane permeability .

Role of Dimethylamino and Thiophen Substituents

Perfluorinated Sulfonamides ()

- Example: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide ().

- Structural Differences : Incorporates a perfluorinated alkyl chain instead of the tetrahydronaphthalene-thiophen system.

- Implications : The strong electron-withdrawing effect of fluorine atoms increases acidity of the sulfonamide group, favoring interactions with basic residues in enzyme active sites. However, the target compound’s aromatic systems likely prioritize receptor-based interactions over enzymatic inhibition .

Thiophen-2-yl vs. Thiophen-3-yl Derivatives ()

- Example : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, Compound e).

- Structural Differences : Positions the thiophen substituent at the 3-position instead of 2.

- Implications : Thiophen-2-yl’s orientation may better align with hydrophobic pockets in target proteins, as seen in orexin receptor ligands .

Research Findings and Implications

- Receptor Selectivity: The dimethylamino group in the target compound may enhance binding to G-protein-coupled receptors (e.g., orexin) by interacting with acidic residues, as suggested by analogs in .

- Heterocyclic Influence : Thiophen-2-yl’s sulfur atom may contribute to metal coordination in enzyme active sites, though this requires validation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodology : The synthesis typically involves sequential functionalization of the tetrahydronaphthalene core. For example:

Sulfonylation : React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a primary amine intermediate under basic conditions (e.g., K₂CO₃ in acetone) to form the sulfonamide bond .

Thiophene coupling : Introduce the thiophen-2-yl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after activating the ethyl backbone with a leaving group (e.g., iodide or tosylate) .

Amine functionalization : Install the dimethylamino group using reductive amination (e.g., NaBH₃CN or catalytic hydrogenation) .

- Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Primary methods :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions, with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene and thiophene moieties .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- HPLC with UV/Vis or MS detection : Assess purity (>95%) and detect impurities (e.g., unreacted sulfonyl chloride or amine intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in NOESY/ROESY correlations may arise due to conformational flexibility in the ethyl-dimethylamino-thiophene side chain.

- Resolution strategies :

Perform variable-temperature NMR to stabilize conformers and enhance signal resolution .

Compare computational models (DFT or MD simulations) with experimental data to identify dominant conformations .

Validate using X-ray crystallography if crystalline derivatives can be synthesized .

Q. What experimental design considerations are critical for optimizing the compound’s biological activity in receptor-binding assays?

- Key parameters :

- Solubility : Use DMSO or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .

- Binding assays : Employ radiolabeled or fluorescently tagged analogs for competitive binding studies (e.g., with GPCRs or enzyme targets) .

- Control experiments : Include structurally related analogs (e.g., naphthalene-sulfonamide derivatives) to assess specificity .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

- Hypothetical scenario : The compound shows high potency in cell-based assays but low activity in recombinant enzyme assays.

- Troubleshooting steps :

Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .

Test metabolites (e.g., demethylated derivatives) for off-target effects .

Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling of this compound?

- Safety protocol :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Spill management : Neutralize with activated charcoal or absorbent pads, followed by ethanol/water rinsing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.